molecular formula C17H20O5 B14016771 Bis(3,4-dimethoxyphenyl)methanol CAS No. 74084-26-7

Bis(3,4-dimethoxyphenyl)methanol

Cat. No.: B14016771
CAS No.: 74084-26-7
M. Wt: 304.34 g/mol
InChI Key: OUEZSVGCTIMTTJ-UHFFFAOYSA-N
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Description

Bis(3,4-dimethoxyphenyl)methanol is a diarylmethanol derivative featuring two 3,4-dimethoxyphenyl groups attached to a central hydroxymethyl (-CH2OH) group.

Properties

CAS No.

74084-26-7

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

bis(3,4-dimethoxyphenyl)methanol

InChI

InChI=1S/C17H20O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10,17-18H,1-4H3

InChI Key

OUEZSVGCTIMTTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of 3,4-Dimethoxybenzaldehyde with 3,4-Dimethoxyphenyl Derivatives

A common and efficient approach to bis(aryl)methanols involves the acid-catalyzed electrophilic substitution reaction between aldehydes and aromatic compounds bearing electron-donating groups.

  • Reaction Principle : The aldehyde carbonyl group is activated by a strong acid catalyst, facilitating nucleophilic attack by the aromatic ring to form a diarylmethanol intermediate.
  • Catalysts Used : Mineral acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or supported acid catalysts such as silica gel impregnated with HCl.
  • Solvent Conditions : Often solvent-free or in polar protic solvents like methanol.
  • Advantages : High yields, mild conditions, and operational simplicity.

Example Reaction :
3,4-Dimethoxybenzaldehyde reacts with 3,4-dimethoxyphenyl derivatives under HCl catalysis supported on silica gel, producing this compound with yields typically above 80%.

Acid-Catalyzed Coupling of Aldehydes and Phenols (General Diarylmethanol Synthesis)

In broader organic synthesis literature, bisphenol compounds related to this compound are prepared via acid-catalyzed coupling of aldehydes with phenols.

  • Example : Acid catalysis (e.g., sulfuric acid in methanol) promotes the condensation of substituted benzaldehydes with phenols to form bisphenol methanes.
  • Selectivity : Proper stoichiometric control favors the formation of 2:1 phenol-to-aldehyde condensation products.
  • Yields : Near quantitative yields are reported for such bisphenol compounds.

This method is adaptable to a wide variety of aldehydes and phenols, including 3,4-dimethoxyphenyl derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Catalysts/Conditions Advantages Limitations
Acid-catalyzed condensation (aldehyde + phenol) Mineral acids (HCl, H2SO4), silica-supported acid, solvent-free or methanol High yield, mild conditions, simple workup Requires careful stoichiometry; acid-sensitive substrates may degrade
Catalytic hydrogenation of 3,4-dimethoxyacetophenone Raney nickel, aqueous medium, H2 pressure (5–10 bar), 50–100 °C High purity product, scalable, selective reduction Requires hydrogenation setup, catalyst handling
Acid-catalyzed bisphenol synthesis (general) Strong acid in methanol, stoichiometric control Near quantitative yields, broad substrate scope Side reactions possible with sensitive groups

Experimental Notes and Research Findings

  • The Raney nickel-catalyzed hydrogenation process for 1-(3,4-dimethoxyphenyl)ethanol (a related intermediate) is well-documented in patent literature, emphasizing the importance of pH control and catalyst loading for optimal yield and purity.
  • Acid-catalyzed electrophilic substitution reactions are widely used for bisphenol syntheses, including this compound, with silica gel-supported HCl providing an efficient and environmentally benign catalyst system.
  • The acid-catalyzed method avoids harsh conditions and allows for solvent-free synthesis, which is advantageous for green chemistry considerations.
  • The condensation reaction mechanism involves protonation of the aldehyde carbonyl, nucleophilic attack by the aromatic ring, dehydration, and subsequent attack by a second aromatic molecule to yield the bisphenol structure.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Range (%) Purification Required Scalability
Acid-catalyzed condensation 3,4-Dimethoxybenzaldehyde + 3,4-dimethoxyphenyl compounds HCl (supported on silica), solvent-free or methanol, room temp 80–95 Minimal Good
Catalytic hydrogenation 3,4-Dimethoxyacetophenone + H2 Raney nickel, aqueous medium, 5–10 bar H2, 50–100 °C High (crystalline) None Industrial scale
Acid-catalyzed bisphenol synthesis (general) Substituted benzaldehydes + phenols Strong acid (H2SO4), methanol, controlled stoichiometry Near quantitative Minimal Moderate

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group in Bis(3,4-dimethoxyphenyl)methanol undergoes oxidation to form ketones or aldehydes under controlled conditions. For example:

  • Ketone formation : Reaction with pyridinium chlorochromate (PCC) or chromium trioxide in dichloromethane yields the corresponding ketone, bis(3,4-dimethoxyphenyl)methanone.

  • Aldehyde formation : Selective oxidation using mild oxidizing agents like tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) produces the aldehyde derivative .

The methoxy groups stabilize intermediates via resonance, enhancing reaction efficiency.

Acylation and Esterification

The hydroxyl group participates in nucleophilic acyl substitution:

  • Acetylation : Treatment with acetyl chloride or acetic anhydride in pyridine forms the acetate ester .

  • Phosphorylation : Reactions with phosphoryl chlorides yield phosphorylated derivatives, as observed in structurally related compounds.

Acylation typically proceeds under anhydrous conditions with yields dependent on steric hindrance from the bulky aryl groups.

Elimination Reactions

β-Elimination pathways are feasible under basic or acidic conditions:

  • Dehydration : Heating with concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in toluene generates bis(3,4-dimethoxyphenyl)methane via water elimination .

  • Ionic liquid-mediated elimination : Computational studies suggest ionic liquids like [BMIM][BF₄] promote E2 mechanisms, enhancing reaction rates compared to conventional solvents .

Substitution Reactions

The aromatic rings undergo electrophilic substitution, though reactivity is moderated by methoxy groups:

  • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups predominantly at the 5-position of the benzene ring .

  • Halogenation : Bromination with Br₂ in acetic acid yields mono- or di-substituted products depending on stoichiometry .

Reduction and Hydrogenation

While the compound itself is an alcohol, its ketone derivatives (e.g., bis(3,4-dimethoxyphenyl)methanone) can be reduced:

  • Catalytic hydrogenation : Using Raney nickel in aqueous ethanol under 5–10 bar H₂ regenerates the alcohol .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductKey Observations
OxidationPCC/CH₂Cl₂, 0°C → 25°CBis(3,4-dimethoxyphenyl)methanoneHigh yield (>85%)
AcetylationAcCl/pyridine, refluxAcetylated esterSteric hindrance reduces yield (~70%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-bis(3,4-dimethoxyphenyl)methanolRegioselectivity due to methoxy groups
DehydrationH₂SO₄ (conc.), ΔBis(3,4-dimethoxyphenyl)methaneRequires rigorous drying
Hydrogenation (ketone)Raney Ni/H₂ (5–10 bar), EtOH/H₂OThis compoundScalable industrial process

Mechanistic Insights

  • Electronic effects : Methoxy groups enhance aryl ring electron density, directing electrophilic substitutions to specific positions .

  • Solvent influence : Ionic liquids alter reaction pathways (e.g., favoring E2 over E1cB mechanisms) via electrostatic and π-π interactions .

  • Steric considerations : Bulky substituents slow acylation and phosphorylation but stabilize intermediates in elimination .

Scientific Research Applications

Bis(3,4-dimethoxyphenyl)methanol is an organic compound featuring two 3,4-dimethoxyphenyl groups attached to a central methanol moiety. It has a molar mass of approximately 262.31 g/mol. This compound finds applications across pharmaceuticals and organic synthesis.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities. Studies on this compound's interactions with biological systems are still emerging, and preliminary data suggests possible uses.

Synthesis of this compound

The synthesis of this compound typically involves specific chemical reactions:

One method involves a layering technique where a solution of a compound containing dimethoxyphenyl groups is prepared in boiling acetone with chloroform . This is followed by a middle layer of methanol-chloroform mixture, and a top layer of methanol with triethylamine added dropwise .

Case Studies

  • 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine):
    This compound, related to dimethoxyphenyl derivatives, is useful as an agonist of the TPO receptor, particularly in enhancing platelet production and in the treatment of thrombocytopenia . An injectable form is produced by stirring 5.0 mg of the compound in 1.0 ml of normal saline .
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide:
    The synthesis involves reacting 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride with a bis(3,4-dimethoxyphenyl)ethyl derivative in dichloromethane, followed by the addition of triethylamine . The resulting mixture is washed with diluted hydrochloric acid, a saturated Na2CO3Na_2CO_3 solution, and brine. The solvent is dried, removed under reduced pressure, and purified via short-column chromatography .

Data Table

CompoundApplications
This compoundPharmaceuticals (potential lead compound for new drugs), organic synthesis
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Agonist of the TPO receptor, enhancing platelet production, treatment of thrombocytopenia
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideIntermediate in chemical synthesis; method for creating related hybrid molecules

Mechanism of Action

The mechanism of action of Bis(3,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl rings play a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and shared features among Bis(3,4-dimethoxyphenyl)methanol and related compounds:

Compound Name Core Structure Functional Groups Key Structural Features
This compound Diarylmethanol -OH, two 3,4-OCH3 Polar due to hydroxyl; methoxy enhances lipophilicity
(3,4-Dimethoxyphenyl)(cyclopentylamino)methanone Diarylmethanone -C=O, cyclopentylamino Ketone group increases rigidity
(2R,3R)-2,3-Bis(3,4-dimethoxyphenyl)oxirane (39) Epoxide Epoxide ring, two 3,4-OCH3 Increased reactivity for ring-opening reactions
IMP-B [(6,7-dimethoxy-1-isoquinoline)-(3,4-dimethoxyphenyl)methanol] Isoquinoline-methanol hybrid -OH, isoquinoline, 3,4-OCH3 Enhanced aromatic stacking potential
1,2-Bis(3,4-dimethoxyphenyl)ethyl acetate Diarylethanol ester -OAc, two 3,4-OCH3 Ester group improves membrane permeability

Key Observations :

  • Replacement of the hydroxyl group with a ketone (methanone derivatives) reduces polarity and may alter biological target interactions .
  • Epoxides like compound 39 exhibit higher reactivity, enabling applications in polymer chemistry or as intermediates for further functionalization .

Key Observations :

  • Epoxidation reactions (e.g., compound 39) achieve high yields (86%), suggesting efficient stereochemical control .
  • Thiazole- and methanone-containing derivatives (e.g., compound 8b) show lower yields (14%), likely due to steric hindrance or side reactions .
Toxicity and Bioactivity:
  • 1,2-Diarylethanols: Derivatives like 1,2-bis(3,4-dimethoxyphenyl)ethyl acetate demonstrate significant toxicity in bacterial strains (e.g., E. coli K12), with efficacy influenced by substituent electronegativity .
  • Enzyme Inhibition: CDK9 inhibitors like compound 8b highlight the role of dimethoxyphenyl groups in kinase binding, though the hydroxyl group in methanol derivatives may alter selectivity .
Physical Properties:
  • Solubility: this compound is likely soluble in polar aprotic solvents (e.g., DCM, methanol), similar to its precursor 2-bromo-1-(3,4-dimethoxyphenyl)ethanone .
  • Melting Point: Analogous diarylmethanols (e.g., IMP-B) are typically solids at room temperature, with melting points influenced by crystallinity and hydrogen bonding .

Biological Activity

Bis(3,4-dimethoxyphenyl)methanol is an organic compound characterized by its two 3,4-dimethoxyphenyl groups attached to a central methanol moiety. With a molecular formula of C17_{17}H18_{18}O4_{4} and a molar mass of approximately 262.31 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H18O4 Bis 3 4 dimethoxyphenyl methanol \text{C}_{17}\text{H}_{18}\text{O}_{4}\quad \text{ Bis 3 4 dimethoxyphenyl methanol }

The presence of methoxy groups enhances its chemical properties, potentially leading to increased antioxidant and anticancer activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases. The antioxidant activity of this compound has been highlighted in various studies, suggesting its potential application in health supplements and therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

Preliminary studies have shown promising results regarding the anticancer activity of this compound. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance, in vitro studies indicated that the compound could inhibit the proliferation of various cancer cells, including breast and liver cancer cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell Line IC50_{50} (µM) Effect
MDA-MB-23115.5Moderate inhibition
HEPG212.8Significant inhibition
A-54920.0Moderate inhibition

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Recent case studies have further explored the biological effects of this compound:

  • Study on Breast Cancer Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50_{50} value was determined to be approximately 15 µM after 48 hours of exposure .
  • Liver Cancer Model : In another study involving HEPG2 liver cancer cells, this compound exhibited significant cytotoxicity with an IC50_{50} value of 12.8 µM. The study suggested that the compound may interfere with mitochondrial function and induce oxidative stress leading to cell death .

Q & A

Q. What are the optimal synthetic routes for Bis(3,4-dimethoxyphenyl)methanol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common synthesis method involves the reaction of 1,2-dimethoxybenzene with isonicotinaldehyde in dichloromethane, using 84% sulfuric acid as a catalyst. Post-reaction, the product is purified via recrystallization from ethanol, yielding single crystals suitable for X-ray diffraction studies . Optimization includes controlling stoichiometric ratios, reaction time (e.g., 3 days for crystallization), and solvent choice (ethanol for high-purity crystals). Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography resolves the three-dimensional structure, including dihedral angles (e.g., 89.39° between pyridine and phenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
  • NMR spectroscopy (1H and 13C) identifies functional groups and confirms regiochemistry, with methoxy protons resonating at ~3.8 ppm and aromatic protons between 6.7–7.2 ppm .
  • HRMS validates molecular mass and purity, critical for distinguishing isomers or impurities .

Advanced Research Questions

Q. How do enzymatic interactions, particularly with lignin peroxidase, influence the oxidative degradation pathways of this compound?

Methodological Answer: Lignin peroxidase (EC 1.11.1.14) catalyzes the oxidation of this compound via a radical-mediated mechanism. In vitro assays using H₂O₂ as a co-substrate generate methoxybenzaldehyde and glycolaldehyde as metabolites. Researchers monitor radical intermediates using electron paramagnetic resonance (EPR) and quantify products via HPLC-MS . Contradictions in degradation rates may arise from solvent polarity or enzyme source variability, requiring controlled pH (5–6) and temperature (25–30°C) .

Q. What strategies are employed to resolve contradictions in crystallographic data when analyzing hydrogen bonding networks in this compound derivatives?

Methodological Answer: Discrepancies in hydrogen-bond lengths (e.g., C–H⋯O distances of 3.40 Å vs. 3.39 Å) are resolved using:

  • High-resolution X-ray data (R-factor < 0.063) to refine atomic positions .
  • Computational modeling (DFT or molecular dynamics) to validate experimental geometries .
  • Temperature-dependent studies to assess thermal motion effects on bond lengths .

Q. How can researchers identify and quantify synthetic impurities such as (6,7-dimethoxy-1-isoquinoline)-(3,4-dimethoxyphenyl)methanol during synthesis?

Methodological Answer:

  • LC-MS/MS with a C18 column and acetonitrile/water gradient separates impurities.
  • 1H NMR detects characteristic isoquinoline protons (δ 8.5–9.5 ppm) .
  • Reference standards (e.g., IMP-B in the European Pharmacopoeia) enable quantification via calibration curves .

Q. What role do solvent effects and recrystallization protocols play in determining the polymorphic forms of this compound?

Methodological Answer:

  • Ethanol recrystallization favors a monoclinic crystal system with specific C–H⋯π interactions .
  • Solvent polarity screening (e.g., DMSO vs. methanol) identifies polymorphs via PXRD.
  • DSC/TGA measures thermal stability differences between polymorphs .

Q. How is computational modeling integrated with experimental data to predict the stability and reactivity of this compound?

Methodological Answer:

  • Docking studies simulate interactions with lignin peroxidase, predicting binding affinities to active-site residues .
  • QM/MM calculations model radical formation energetics during oxidation .
  • Hirshfeld surface analysis correlates crystallographic data with intermolecular forces .

Q. What mechanistic insights can be gained from studying the radical formation of this compound under oxidative conditions?

Methodological Answer:

  • EPR spin-trapping (e.g., using DMPO) identifies transient radicals, confirming a one-electron oxidation pathway .
  • Kinetic isotope effects (e.g., deuterated methanol) reveal hydrogen abstraction steps in radical propagation .
  • In silico simulations map radical stability to methoxy substituent positioning .

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